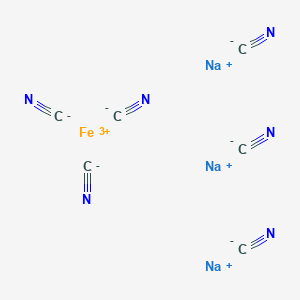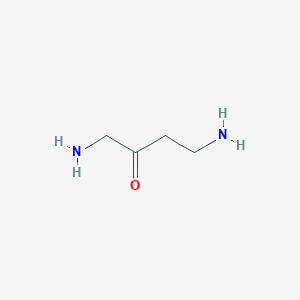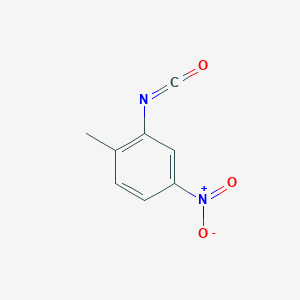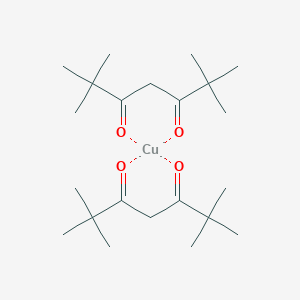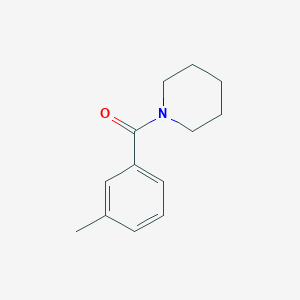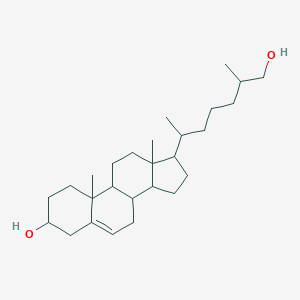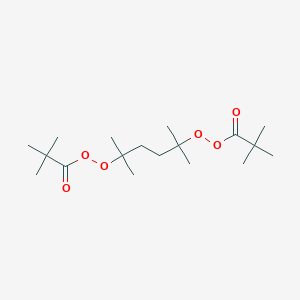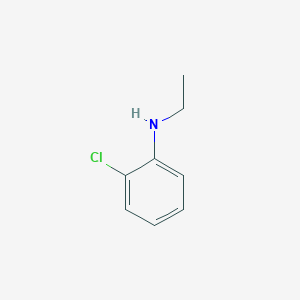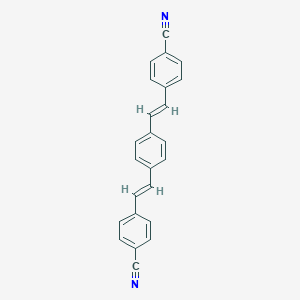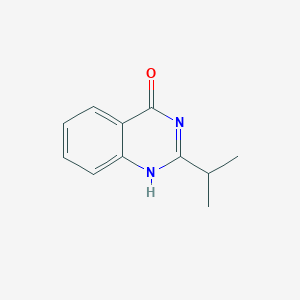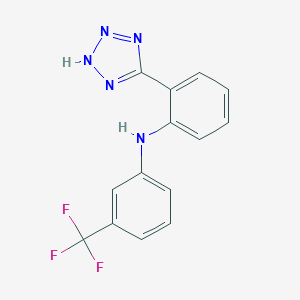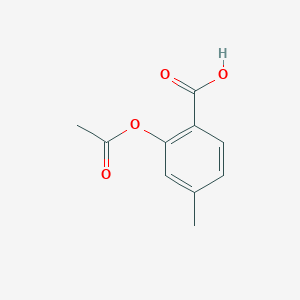![molecular formula C11H8N4OS B079747 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one CAS No. 14998-02-8](/img/structure/B79747.png)
2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is part of the thiazolo[4,5-d]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-amino-2-chloropyrimidine with aniline to form 2-anilino-4-chloropyrimidine. This intermediate is then reacted with thiourea under basic conditions to yield the desired thiazolo[4,5-d]pyrimidin-7-one structure .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation can lead to sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxicity against certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of 2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, its inhibitory effect on topoisomerase I is due to its ability to stabilize the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication . This mechanism is similar to that of other topoisomerase I inhibitors like camptothecin .
Comparación Con Compuestos Similares
Similar Compounds
Camptothecin: A well-known topoisomerase I inhibitor with a similar mechanism of action.
Thiazolo[4,5-d]pyrimidine Derivatives: Other derivatives in this family also exhibit diverse biological activities, including enzyme inhibition and anticancer properties.
Uniqueness
2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties contribute to its distinct biological activities and potential as a lead compound for drug development .
Propiedades
IUPAC Name |
2-anilino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c16-10-8-9(12-6-13-10)15-11(17-8)14-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBDNZUZDXQOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588023 |
Source


|
| Record name | 2-Anilino[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14998-02-8 |
Source


|
| Record name | 2-Anilino[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
